molecular formula C23H44O4 B14720434 Propanedioic acid, didecyl ester CAS No. 20602-34-0

Propanedioic acid, didecyl ester

Cat. No.: B14720434
CAS No.: 20602-34-0
M. Wt: 384.6 g/mol
InChI Key: BOOQKINTOVSZKZ-UHFFFAOYSA-N
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Description

Propanedioic acid, didecyl ester, with the molecular formula C₂₃H₄₄O₄ and a molecular weight of 384.5931 g/mol, is a diester derivative of malonic acid (propanedioic acid) . As a member of the malonate ester family, this compound is characterized by two decyl (C10) ester chains, which confer distinct physical properties, such as high molecular weight and likely low volatility, making it a subject of interest in specialized research areas . Malonic acid and its esters are foundational building blocks in organic synthesis, most notably in the classic malonic ester synthesis, which is used to construct carboxylic acids and other complex molecules through a sequence of alkylation and decarboxylation steps . While the specific applications of the didecyl ester are less documented, its high molecular weight suggests potential as a monomer or intermediate in polymer chemistry for creating specialty polyesters and biodegradable materials . Researchers may also explore its utility in material science, for instance, in the formulation of coatings or as a precursor in fine chemical synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

20602-34-0

Molecular Formula

C23H44O4

Molecular Weight

384.6 g/mol

IUPAC Name

didecyl propanedioate

InChI

InChI=1S/C23H44O4/c1-3-5-7-9-11-13-15-17-19-26-22(24)21-23(25)27-20-18-16-14-12-10-8-6-4-2/h3-21H2,1-2H3

InChI Key

BOOQKINTOVSZKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Reaction Mechanism

Malonic acid reacts with two equivalents of decyl alcohol under acidic conditions, forming didecyl malonate and water. The reaction follows a nucleophilic acyl substitution mechanism:
$$
\text{HOOC-CH}2\text{-COOH} + 2 \text{C}{10}\text{H}{21}\text{OH} \xrightarrow{\text{H}^+} \text{C}{10}\text{H}{21}\text{OOC-CH}2\text{-COO}\text{C}{10}\text{H}{21} + 2 \text{H}_2\text{O}
$$
Water removal via azeotropic distillation (e.g., using toluene) shifts the equilibrium toward ester formation.

Industrial Protocol (Patent CN104072369A Adaptation)

  • Materials : Malonic acid (1 mol), decyl alcohol (2.2 mol), concentrated H$$2$$SO$$4$$ (5 wt%), toluene.
  • Procedure :
    • Combine malonic acid, decyl alcohol, and H$$2$$SO$$4$$ in a reflux apparatus.
    • Heat to 120–140°C with continuous toluene reflux to remove water.
    • After 8–12 hours, neutralize the catalyst with NaHCO$$_3$$, wash with water, and distill under vacuum (0.1 mmHg, 180–200°C).
  • Yield : 75–85%.

Transesterification of Dialkyl Malonates

Transesterification replaces shorter-chain esters (e.g., diethyl malonate) with decyl groups using excess decyl alcohol and a catalytic base or acid.

Base-Catalyzed Transesterification

Sodium ethoxide (NaOEt) deprotonates the alcohol, generating a nucleophilic alkoxide that attacks the ester carbonyl:
$$
\text{CH}2(\text{COOEt})2 + 2 \text{C}{10}\text{H}{21}\text{OH} \xrightarrow{\text{NaOEt}} \text{CH}2(\text{COO}\text{C}{10}\text{H}{21})2 + 2 \text{EtOH}
$$
Conditions :

  • Molar ratio (diethyl malonate : decyl alcohol) = 1:2.5
  • Temperature: 150–160°C, 6–8 hours
  • Yield: 80–90%.

Acid-Catalyzed Transesterification

Titanium(IV) isopropoxide or sulfuric acid accelerates the reaction via electrophilic activation:

  • Key advantage : Tolerates moisture better than base-catalyzed methods.

Alkylation of Malonic Acid Salts

This method involves converting malonic acid to its disodium salt, followed by alkylation with decyl halides.

Reaction Steps

  • Salt Formation :
    $$
    \text{HOOC-CH}2\text{-COOH} + 2 \text{NaOH} \rightarrow \text{NaOOC-CH}2\text{-COONa} + 2 \text{H}_2\text{O}
    $$
  • Alkylation :
    $$
    \text{NaOOC-CH}2\text{-COONa} + 2 \text{C}{10}\text{H}{21}\text{Br} \rightarrow \text{C}{10}\text{H}{21}\text{OOC-CH}2\text{-COO}\text{C}{10}\text{H}{21} + 2 \text{NaBr}
    $$
    Conditions :
  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Temperature: 80–100°C, 12–24 hours
  • Yield: 60–70%.

Catalytic Carbonylation

Advanced methods employ carbon monoxide (CO) and palladium catalysts to synthesize malonate esters directly from haloacetates.

Protocol (Patent CN1237572A Adaptation)

  • Reactants : Ethyl chloroacetate, CO, decyl alcohol
  • Catalyst : Dicobalt octacarbonyl (Co$$2$$(CO)$$8$$)
  • Conditions :
    • Pressure: 2–4 MPa CO
    • Temperature: 100–120°C
    • Yield: 70–75%.

Comparative Analysis of Methods

Method Catalyst Temperature (°C) Yield (%) Key Advantage Limitation
Fischer Esterification H$$2$$SO$$4$$ 120–140 75–85 Simple setup High energy input, slow kinetics
Transesterification NaOEt 150–160 80–90 High purity Requires anhydrous conditions
Alkylation of Salts None 80–100 60–70 Avoids strong acids Low yield, long reaction time
Carbonylation Co$$2$$(CO)$$8$$ 100–120 70–75 One-pot synthesis High-pressure equipment required

Industrial-Scale Optimization

Purity Enhancement

  • Distillation : Vacuum fractional distillation (bp 180–200°C at 0.1 mmHg) removes unreacted alcohol and byproducts.
  • Crystallization : Recrystallization from hexane/ethyl acetate yields >99% purity.

Environmental Considerations

  • Waste Management : Neutralization of acidic byproducts with Ca(OH)$$_2$$ minimizes environmental impact.
  • Catalyst Recycling : Titanium-based catalysts are recoverable via filtration.

Chemical Reactions Analysis

Types of Reactions

Propanedioic acid, didecyl ester, undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to propanedioic acid and decanol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

    Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Hydrolysis: Propanedioic acid and decanol.

    Transesterification: New esters and alcohols depending on the reacting alcohol.

    Reduction: Decanol and propanediol.

Scientific Research Applications

Propanedioic acid, didecyl ester, has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.

    Biology: Studied for its potential use in drug delivery systems due to its biocompatibility and ability to form micelles.

    Medicine: Investigated for its potential as a prodrug, where the ester linkage can be hydrolyzed in vivo to release the active drug.

    Industry: Utilized in the production of plasticizers, lubricants, and surfactants

Mechanism of Action

The mechanism of action of propanedioic acid, didecyl ester, primarily involves its hydrolysis to release propanedioic acid and decanol. The ester bond is cleaved by the action of esterases or under acidic or basic conditions, leading to the formation of the corresponding acid and alcohol. This hydrolysis process is crucial for its function as a prodrug or in drug delivery systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

Propanedioic acid esters vary in physical-chemical properties and applications based on alkyl chain length. Below is a detailed comparison:

Table 1: Comparison of Propanedioic Acid Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties Applications
Propanedioic acid, dimethyl ester (Dimethyl malonate) C₅H₈O₄ 132.12 - High volatility
- Water-soluble
Organic synthesis (malonic ester synthesis)
Pharmaceutical intermediates
Propanedioic acid, diethyl ester (Diethyl malonate) C₇H₁₂O₄ 160.17 - Moderate volatility
- Low water solubility
Flavoring agents
Polymer plasticizers
Propanedioic acid, dipropyl ester C₉H₁₆O₄ 188.22 - Low volatility
- Hydrophobic
Surfactants
Lubricant additives
Propanedioic acid, dihexyl ester C₁₅H₂₈O₄ 272.38 - Very low volatility
- Lipophilic
Industrial surfactants
Corrosion inhibitors
Propanedioic acid, didecyl ester C₂₃H₄₄O₄ ~396.59* - Extremely low volatility
- Highly hydrophobic
Potential uses:
- Polymer dopants/surfactants (e.g., in conductive polymers)
- Plasticizers

*Estimated based on structural analogs.

Key Findings:

Molecular Weight & Hydrophobicity: Longer alkyl chains (e.g., didecyl) increase molecular weight and hydrophobicity, reducing water solubility and volatility. This enhances suitability for non-polar applications like surfactants or polymer additives .

Environmental Impact : Shorter-chain esters (e.g., dimethyl, diethyl) are more volatile and may degrade faster, while longer-chain esters (e.g., dihexyl, didecyl) likely persist in environments due to lipophilicity .

Research Findings on Analogous Esters

  • Vaping Emissions: Diethyl and diisopropyl esters of propanedioic acid generate ethanol, ethyl acetate, and acetaldehyde upon thermal decomposition, suggesting similar esters may release volatile byproducts under high heat .
  • Metabolic Roles : Propanedioic acid esters (unspecified) are implicated in metabolic stress responses in marine algae, with increased levels under fragmentation stress .
  • Polymer Chemistry : Didecyl esters of sulfophthalic acid act as multifunctional dopants in conductive polymers, improving solubility and structural order .

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